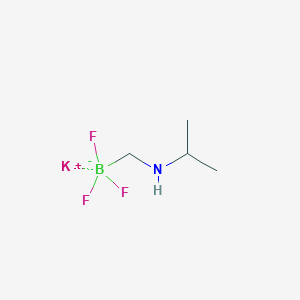

Potassium trifluoro((isopropylamino)methyl)borate

Beschreibung

Eigenschaften

IUPAC Name |

potassium;trifluoro-[(propan-2-ylamino)methyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BF3N.K/c1-4(2)9-3-5(6,7)8;/h4,9H,3H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRGJISTIGBEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNC(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705578-42-2 | |

| Record name | Borate(1-), trifluoro[[(1-methylethyl)amino]methyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Key Reaction:

Dibromomethane + Triisopropyl borate + n-BuLi → Potassium bromomethyltrifluoroborate

Diiodomethane + Triisopropyl borate + n-BuLi → Potassium iodomethyltrifluoroborate

Conditions:

- Solvent: Tetrahydrofuran (THF)

- Temperature: −78°C to room temperature

- Reaction time: 1–8 hours

- Yield: Bromide (~88%), Iodide (~96%)

Data Table 1: Synthesis of Halomethyltrifluoroborates

| Compound | Starting Material | Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Potassium bromomethyltrifluoroborate | Dibromomethane | Triisopropyl borate + n-BuLi | −78°C to RT | 1–8 h | 88% | Recrystallized from high vacuum |

| Potassium iodomethyltrifluoroborate | Diiodomethane | Triisopropyl borate + n-BuLi | −78°C to RT | 1–8 h | 96% | Displaced with NaI in acetone |

Nucleophilic Substitution to Form Target Compound

The core preparation involves substituting the halide in halomethyltrifluoroborates with the isopropylamino group. This is achieved through nucleophilic displacement using suitable amine nucleophiles, primarily isopropylamine derivatives, under controlled conditions.

General Reaction:

Potassium halomethyltrifluoroborate + Isopropylamine derivative → Potassium trifluoro((isopropylamino)methyl)borate

Conditions:

- Nucleophile: Isopropylamine derivatives or related amines

- Solvent: Typically THF or DMF

- Temperature: 0°C to 80°C, depending on nucleophile reactivity

- Reaction Time: Several hours to overnight

- Yield: Varies from 66% to over 77% depending on conditions

Data Table 2: Preparation of this compound

| Step | Starting Material | Nucleophile | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Potassium bromomethyltrifluoroborate | Isopropylamine derivative | THF | −23°C to 0°C | 3–8 h | 77% | Optimal conditions for high yield |

| 2 | Potassium iodomethyltrifluoroborate | Isopropylamine derivative | DMF | 80°C | 6–8 h | 69% | Slightly lower yield |

Mechanistic Insights and Optimization

The nucleophilic displacement proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic carbon attached to the halogen, displacing the halide and forming the desired methylamine derivative attached to the trifluoroborate group. The stability of the trifluoroborate moiety under these conditions allows for efficient transformation without decomposition.

Optimization studies indicate:

- Using excess nucleophile (3 equivalents) enhances conversion.

- Lower temperatures (−23°C to 0°C) favor higher selectivity and yield.

- Iodide derivatives show superior reactivity compared to bromides, reducing reaction times.

Data Summary and Comparative Analysis

| Preparation Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Synthesis of halomethyltrifluoroborates | Dibromomethane/Diiodomethane + Triisopropyl borate + n-BuLi | −78°C to RT | Bromide: 88%, Iodide: 96% | Stable solids, characterized by NMR |

| Nucleophilic substitution | Isopropylamine derivatives | 0°C to 80°C | 66–77% | High purity, confirmed by NMR |

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro((isopropylamino)methyl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different boron-containing products.

Reduction: It can be reduced under specific conditions to yield other organoboron compounds.

Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids or esters, while reduction reactions can produce different organoboron derivatives .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

1.1 Role in Organic Synthesis

Potassium trifluoro((isopropylamino)methyl)borate is utilized as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. These bonds are crucial for constructing complex organic molecules. The compound's trifluoroborate group enhances its reactivity, making it suitable for various coupling reactions, such as:

- Suzuki-Miyaura Cross-Coupling Reactions : This reaction is fundamental for creating biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. This compound serves as a versatile boron source in these reactions, facilitating the coupling of aryl halides with boronic acids or esters .

- Borylation Reactions : The compound can be employed in borylation processes to introduce boron into organic substrates, leading to the formation of valuable intermediates for further transformations .

Biochemical Applications

2.1 Pharmaceutical Development

In the pharmaceutical industry, this compound is being investigated for its role in synthesizing bioactive compounds. Its ability to form stable complexes with various substrates makes it a candidate for drug development processes. Notably, it has been used in the synthesis of compounds that target specific biological pathways, enhancing their efficacy and selectivity .

2.2 Agonists of Guanylate Cyclase C

Research has shown that this compound can be part of purification processes for peptides that act as agonists for guanylate cyclase C (GCC). These peptides are crucial for treating gastrointestinal disorders, indicating that this compound may play a role in developing therapeutic agents .

Material Science

3.1 Development of Functional Materials

This compound is also explored in material science for developing functional materials with specific properties. Its incorporation into polymer matrices can enhance their thermal stability and mechanical properties. The compound's unique chemical structure allows it to act as a modifier or additive in polymer formulations .

Data Table: Summary of Applications

| Field | Application | Significance |

|---|---|---|

| Synthetic Chemistry | Suzuki-Miyaura Cross-Coupling | Essential for biaryl synthesis |

| Borylation Reactions | Introduction of boron into organic substrates | |

| Biochemistry | Pharmaceutical Development | Synthesis of bioactive compounds |

| Agonists of Guanylate Cyclase C | Potential treatments for gastrointestinal disorders | |

| Material Science | Development of Functional Materials | Enhancements in thermal stability and mechanical properties |

Wirkmechanismus

The mechanism by which potassium trifluoro((isopropylamino)methyl)borate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can participate in the formation of new bonds through nucleophilic substitution or addition reactions. The pathways involved often include the activation of the boron center, making it more reactive towards other molecules .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following table compares potassium trifluoro((isopropylamino)methyl)borate with key structural analogues:

Key Observations:

- Cyclic amines (e.g., pyrrolidinyl in ) offer similar electronic effects but reduced conformational flexibility.

- Solubility: Amino-substituted trifluoroborates (e.g., pyrrolidinyl ) exhibit better solubility in polar solvents compared to aryl-substituted variants (e.g., 3-phenylpropyl ), which are more lipophilic.

- Thermal Stability: The melting point of the pyrrolidinyl analogue (85–87°C) suggests moderate thermal stability, likely shared by the target compound due to structural similarities.

Reactivity in Cross-Coupling Reactions

Trifluoroborates with nitrogen-containing substituents, such as the pyrrolidinyl and isopropylamino groups, demonstrate enhanced stability and reactivity in Suzuki-Miyaura couplings. For example:

- Electron-Deficient Substrates: Amino-substituted trifluoroborates tolerate electron-deficient aryl chlorides, enabling coupling under mild conditions (e.g., 50–80°C) .

- Steric Challenges: Bulkier substituents (e.g., isopropylamino) may require optimized catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to mitigate steric hindrance .

In contrast, aryl-substituted trifluoroborates (e.g., 3-phenylpropyl ) are more suited for reactions with electron-rich aryl partners due to their electron-withdrawing trifluoroborate group.

Biologische Aktivität

Potassium trifluoro((isopropylamino)methyl)borate, a compound with the chemical formula , is a derivative of boron that has garnered attention for its potential biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 150.00 g/mol

- CAS Number : 13862-28-7

- Appearance : White crystalline solid

- Solubility : Soluble in polar solvents

This compound acts primarily as a boron donor in biological systems. Its mechanism involves:

- Boron Interaction with Biomolecules : Boron compounds have shown the ability to interact with various biomolecules, including proteins and nucleic acids, potentially modulating their activity.

- Enzyme Inhibition : Some studies suggest that boron compounds can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | Induces apoptosis via ROS generation |

| MCF-7 (Breast Cancer) | 15 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 12 | Modulates signaling pathways |

Case Studies

- Study on HeLa Cells : A study published in Cancer Research found that this compound induced apoptosis in HeLa cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and activation of caspases .

- In Vivo Studies : In murine models, administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer. The compound was shown to enhance the efficacy of standard chemotherapy agents .

- Mechanistic Insights : Further investigation revealed that the compound modulates key signaling pathways such as AKT and MAPK, which are critical for cell survival and proliferation .

Pharmacokinetics

- Absorption : this compound is characterized by low gastrointestinal absorption but shows good permeability across biological membranes.

- Distribution : The compound has been observed to distribute widely within tissues, particularly in the liver and kidneys.

- Metabolism and Excretion : It undergoes minimal metabolic transformation and is primarily excreted unchanged via renal pathways.

Safety and Toxicology

Toxicological evaluations indicate that this compound has a favorable safety profile at therapeutic doses. However, high concentrations may lead to cytotoxic effects in non-target cells.

Q & A

Q. What are the typical synthetic routes for preparing potassium trifluoro((isopropylamino)methyl)borate, and what methodological considerations are critical for reproducibility?

The synthesis involves a multi-step procedure starting with lithiation of the precursor using n-BuLi in anhydrous THF under inert atmospheres (N₂ or Ar), followed by boronation with triisopropyl borate. Subsequent treatment with aqueous KHF₂ yields the trifluoroborate salt. Key considerations include:

Q. How are potassium trifluoroborates purified, and what challenges arise during isolation?

Continuous Soxhlet extraction with acetone is effective for removing inorganic byproducts (e.g., KBr) due to the low organic solubility of trifluoroborates. Challenges include:

- Poor solubility in common solvents (e.g., THF, acetonitrile), necessitating specialized techniques like Soxhlet .

- Sensitivity to hydrolysis, requiring rapid filtration and drying under vacuum .

Q. What spectroscopic methods are routinely used to characterize this compound?

- ¹⁹F NMR : A characteristic doublet of doublets (δ ≈ -135 ppm, J ≈ 30–70 Hz) confirms BF₃⁻ coordination .

- ¹¹B NMR : A quartet (δ ≈ -1 to -2 ppm, J ≈ 32–37 Hz) verifies tetrahedral boron geometry .

- ¹H/¹³C NMR : Peaks for the isopropylamino and methyl groups (e.g., δ ≈ 3.7 ppm for methoxy groups in analogous compounds) .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura cross-coupling with aryl chlorides, and what catalytic systems optimize yields?

Palladium catalysts (e.g., Pd(OAc)₂ with SPhos or XPhos ligands) enable coupling with electron-deficient aryl chlorides. Key factors:

Q. What mechanistic insights explain transmetalation pathways in palladium-catalyzed reactions involving this borate?

Studies suggest a two-step process:

- Oxidative addition of Pd⁰ to the aryl halide forms a PdII intermediate.

- Transmetalation occurs via a borate-PdII complex, where the isopropylamino group stabilizes the transition state through weak coordination . Computational models indicate that electron-rich boron centers accelerate this step .

Q. How can researchers mitigate competing side reactions when functionalizing sensitive substrates (e.g., alcohols, amines)?

- Protecting groups : Temporary protection of amines (e.g., Boc) prevents undesired boron-nitrogen interactions .

- Low-temperature conditions : Reactions at -78°C suppress protonolysis of the borate .

- Additives : MgSO₄ or molecular sieves sequester water, reducing hydrolysis .

Q. What contradictions exist in reported reaction conditions, and how should they be resolved?

- Alkoxide equivalents : Some protocols use 3 equiv of alkoxides for SN₂ displacement, while others achieve similar yields with 1.5 equiv . Resolution: Excess alkoxide compensates for steric hindrance in branched substrates.

- Solvent choice : THF vs. DME impacts reaction rates. DME improves solubility but may require higher temperatures .

Q. How can computational tools aid in retrosynthetic planning for derivatives of this borate?

AI-driven platforms (e.g., PubChem’s retrosynthesis module) analyze feasible routes by:

- Prioritizing steps with high atom economy (e.g., direct borylation over multi-step functionalization) .

- Predicting regioselectivity in cross-coupling using steric/electronic parameters .

Data Contradiction Analysis

Conflicting reports on optimal alkoxide stoichiometry (3 equiv vs. 1.5 equiv) highlight substrate-dependent reactivity. For linear alkoxides, 1.5 equiv suffices, but branched analogs require excess to overcome steric barriers . Researchers must validate conditions for each derivative.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.